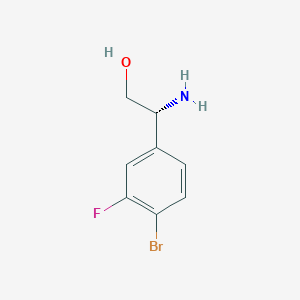![molecular formula C13H12N2O3 B13643786 1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid is a complex organic compound with a molecular weight of 244.25 g/mol It is known for its unique structure, which includes a cyanophenyl group attached to a pyrrolidine ring
Preparation Methods
The synthesis of 1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 3-cyanobenzyl bromide with pyrrolidine-2,5-dione under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid can be compared with similar compounds such as:
1-[(4-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with the cyanophenyl group in a different position.
1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-[(3-cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c14-7-9-2-1-3-10(6-9)8-15-11(13(17)18)4-5-12(15)16/h1-3,6,11H,4-5,8H2,(H,17,18) |
InChI Key |
ZLNDUOFDNMCDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


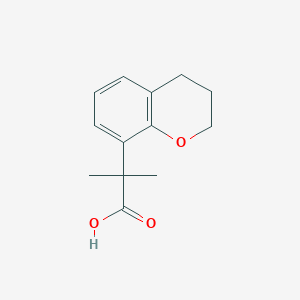

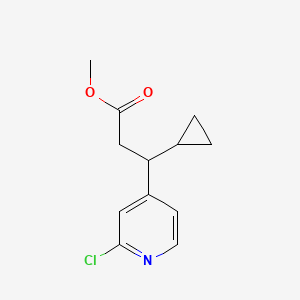
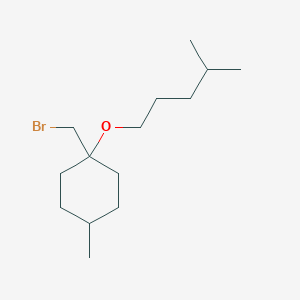

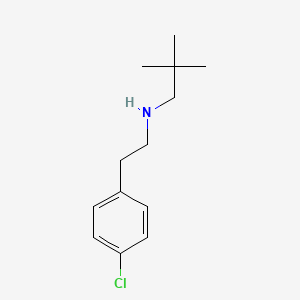
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)

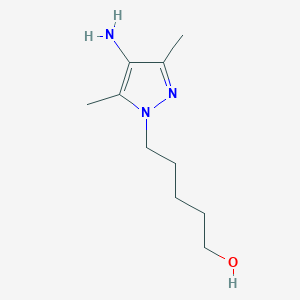
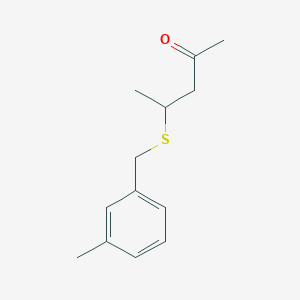
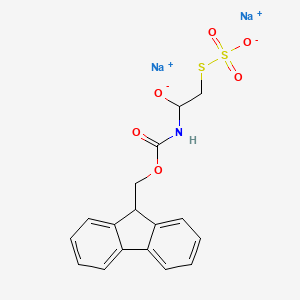
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)

